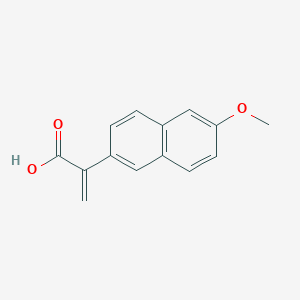

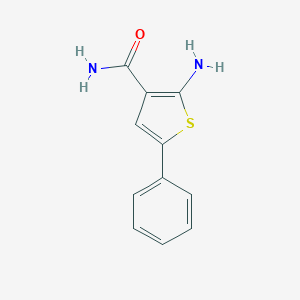

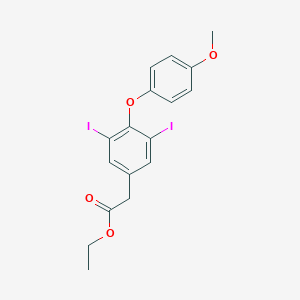

2-(6-Methoxynaphthalen-2-yl)acrylic acid

Overview

Description

2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid is a chemical compound known for its diverse applications in scientific research. This compound, characterized by its unique structure, is utilized in various fields including drug development and organic synthesis.

Mechanism of Action

Target of Action

The primary target of 2-(6-methoxynaphthalen-2-yl)prop-2-enoic Acid, also known as Naproxen, is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

Naproxen acts by inhibiting the COX enzyme, thereby reducing the production of prostaglandins . This results in decreased inflammation and pain sensation. The compound’s interaction with its target is facilitated by the formation of hydrogen bonds with key residues in the enzyme’s active site .

Biochemical Pathways

By inhibiting the COX enzyme, Naproxen disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This has downstream effects on various physiological processes, including inflammation, pain sensation, and fever response.

Pharmacokinetics

Like many other nonsteroidal anti-inflammatory drugs (nsaids), it is likely to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of Naproxen’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, Naproxen decreases the inflammatory response at the cellular level, which can alleviate symptoms such as swelling, pain, and fever .

Action Environment

The action, efficacy, and stability of Naproxen can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the drug’s absorption and bioavailability. Additionally, factors such as the patient’s age, liver function, and kidney function can influence the drug’s metabolism and excretion .

Biochemical Analysis

Biochemical Properties

2-(6-methoxynaphthalen-2-yl)prop-2-enoic Acid has been found to have potential antibacterial activity . It interacts with enzymes such as Enoyl-aceyl carrier protein reductase, which is responsible for catalyzing the final step of bacterial fatty acid biosynthesis

Cellular Effects

The cellular effects of 2-(6-methoxynaphthalen-2-yl)prop-2-enoic Acid are not fully known. It has been suggested that it may have anti-tumor activity . It is believed to influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(6-methoxynaphthalen-2-yl)prop-2-enoic Acid is not fully understood. It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid can be achieved through several methods. One common approach involves the reaction of 2,2-diphenylethan-1-amine with naproxen, mediated by N,N′-dicyclohexylcarbodiimide (DCC) to form an amide bond . Another method utilizes 2,6-diisopropylnaphthalene as a starting material .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like UV, IR, and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: 2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid undergoes various chemical reactions including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: It serves as a key intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen.

Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic Acid:

(2R)-2-(6-Methoxy-2-naphthyl)propanoic Acid:

Uniqueness: 2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid is unique due to its specific structural configuration and its ability to undergo a wide range of chemical reactions. Its applications in drug development and organic synthesis further highlight its versatility and importance in scientific research.

Properties

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-8H,1H2,2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWURUPGNUFKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What are the common synthetic routes to obtain 2-(6-Methoxy-2-naphthyl)propenoic acid?

A: Several synthetic approaches have been explored, with a focus on efficiency and practicality. One method involves a four-step process: palladium-catalyzed ethynylation of 2-bromo-6-methoxynaphthalene, regioselective addition of hydrogen halide to the triple bond, palladium-catalyzed carbonylation of the resulting vinyl halide, and final alkaline hydrolysis. [] Another approach leverages commercially available 6-methoxy-2-naphthaldehyde and proceeds through a three-step synthesis, notably featuring a unique one-step reduction of acrylic acid ethyl ester to propenoic acid ethyl ester. []

Q2: How is 2-(6-Methoxy-2-naphthyl)propenoic acid utilized in the production of (S)-Naproxen?

A: 2-(6-Methoxy-2-naphthyl)propenoic acid serves as the substrate for the asymmetric hydrogenation reaction to produce the enantiomerically pure (S)-Naproxen. This reaction typically employs chiral ruthenium catalysts, such as those containing BINAP or other chiral diphosphine ligands. [, ]

Q3: What factors influence the enantioselectivity of the hydrogenation reaction?

A: The choice of chiral ligand significantly impacts the enantioselectivity of (S)-Naproxen synthesis. Studies have shown that modifications in the structure of diphosphine ligands, such as introducing chiral centers on the backbone or altering the dihedral angles between aryl groups, directly affect the catalyst's ability to differentiate enantiofaces during hydrogenation. [, , ]

Q4: Are there alternative ligands being investigated for this asymmetric hydrogenation?

A: Yes, researchers are actively exploring new chiral ligands for optimizing (S)-Naproxen synthesis. Novel biquinoline biphosphine ligands, like BIQAP, have shown promising results in achieving high enantiomeric excess and yield. [] Additionally, chiral pyridylphosphine ligands are being compared to their arylphosphine counterparts to understand their impact on catalytic activity and selectivity in the asymmetric hydrogenation of 2-(6-Methoxy-2-naphthyl)propenoic acid. []

Q5: What is the role of triethylamine (TEA) in the hydrogenation reaction?

A: While not directly involved in the catalytic cycle, TEA has been observed to affect the reaction rate. Further research using techniques like in situ UV-Vis spectroscopy could provide more detailed insights into the kinetic influence of TEA on the reaction. []

Q6: How does the structure of a chiral diphosphine ligand relate to its effectiveness in this reaction?

A: The spatial arrangement of the ligand around the metal center plays a critical role. For instance, introducing a chiral tether between the aryl units of a biphenyl diphosphine ligand can enhance conformational rigidity. Adjusting the length of this tether allows for fine-tuning the dihedral angles within the ligand structure, ultimately impacting its enantioselectivity and activity in asymmetric hydrogenation reactions. []

Q7: Are there any studies on the kinetics of the hydrogenation reaction?

A: Yes, research using in situ UV-vis spectroscopy has been conducted to study the kinetics of 2-(6-Methoxy-2-naphthyl)propenoic acid hydrogenation using Ru-BINAP catalysts. [] These studies provide valuable information about reaction rates, enantioselectivity under various conditions (temperature, H2 pressure), and the impact of additives like TEA.

Q8: What are the broader applications of these chiral diphosphine ligands?

A: The versatility of these ligands extends beyond the synthesis of (S)-Naproxen. They have shown effectiveness in various asymmetric hydrogenation reactions, including the reduction of alpha- and beta-ketoesters, alkyl-substituted beta-dehydroamino acids, and even N-heteroaromatic compounds. [] This versatility highlights their potential for diverse applications in asymmetric synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl-[2-(3-nitrophenoxy)ethyl]amine](/img/structure/B41177.png)